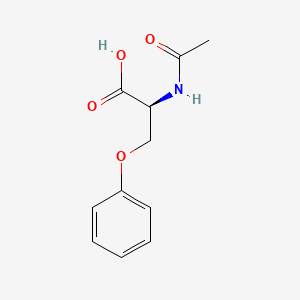
N-Acetyl-O-phenyl-L-serine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-O-phenyl-L-serine is an organic compound that belongs to the class of amino acids It is characterized by the presence of an acetyl group attached to the nitrogen atom and a phenyl group attached to the oxygen atom of the serine molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the reaction of L-serine with acetic anhydride to form N-acetyl-L-serine, which is then reacted with phenol in the presence of a catalyst to yield N-Acetyl-O-phenyl-L-serine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) are often employed to monitor the reaction progress and purify the product .
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-O-phenyl-L-serine can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, potentially leading to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents such as chlorine or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield reduced derivatives. Substitution reactions may yield halogenated or other substituted derivatives .
Applications De Recherche Scientifique
N-Acetyl-O-phenyl-L-serine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-Acetyl-O-phenyl-L-serine involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or activator, modulating the activity of enzymes involved in various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context .
Comparaison Avec Des Composés Similaires
N-Acetyl-O-phenyl-L-serine can be compared with other similar compounds such as:
N-Acetyl-L-serine: Lacks the phenyl group, making it less hydrophobic and potentially less active in certain applications.
O-Phenyl-L-serine: Lacks the acetyl group, which may affect its reactivity and stability.
N-Acetyl-S-phenyl-L-cysteine: Contains a sulfur atom instead of an oxygen atom, which may confer different chemical and biological properties .
These comparisons highlight the unique structural features and potential advantages of this compound in various applications.
Propriétés
Numéro CAS |
65445-69-4 |
|---|---|
Formule moléculaire |
C11H13NO4 |
Poids moléculaire |
223.22 g/mol |
Nom IUPAC |
(2S)-2-acetamido-3-phenoxypropanoic acid |
InChI |
InChI=1S/C11H13NO4/c1-8(13)12-10(11(14)15)7-16-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15)/t10-/m0/s1 |
Clé InChI |
HOQDKINBTPZKDS-JTQLQIEISA-N |
SMILES isomérique |
CC(=O)N[C@@H](COC1=CC=CC=C1)C(=O)O |
SMILES canonique |
CC(=O)NC(COC1=CC=CC=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(Morpholine-4-sulfonyl)phenoxy]acetyl chloride](/img/structure/B14483581.png)
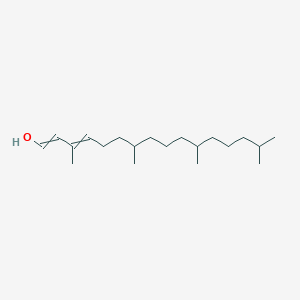

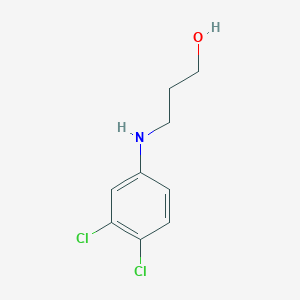
![2,6-Dimethyl[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B14483600.png)

![[(1,2,3,3,4,4,5,5,6,6,6-Undecafluorohex-1-en-1-yl)sulfanyl]benzene](/img/structure/B14483612.png)
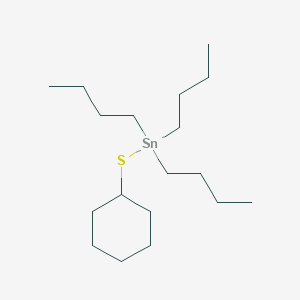
![Diethyl(methyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14483620.png)
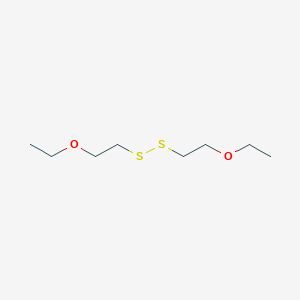
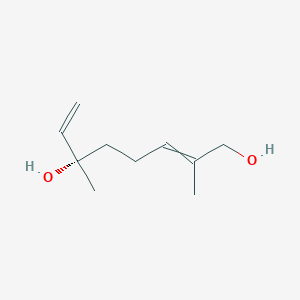
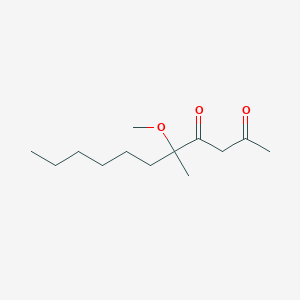
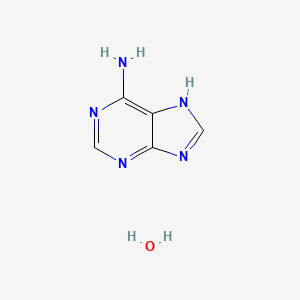
![4-{(E)-[(1,3-Benzoxazol-2-yl)methylidene]amino}-N,N-dimethylaniline](/img/structure/B14483651.png)
